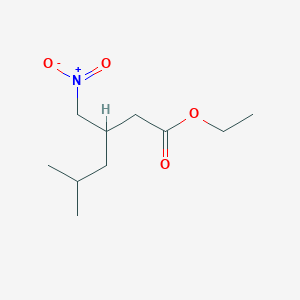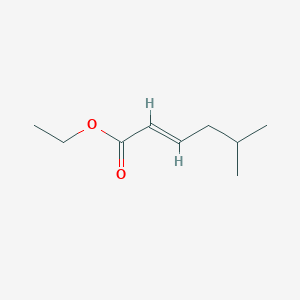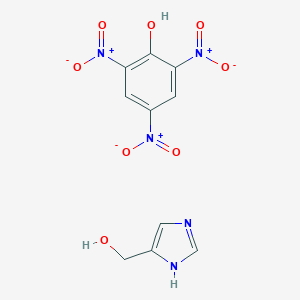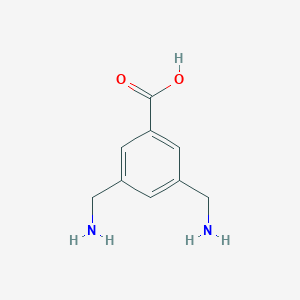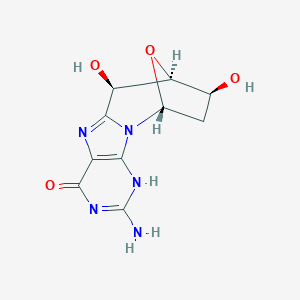
8,5'-Cyclo-2'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,5'-Cyclo-2'-deoxyguanosine, also known as cGdG, is a unique DNA adduct that is formed by the reaction of DNA with a variety of exogenous and endogenous agents. This adduct has been found to play a significant role in the development of various diseases, including cancer and neurodegenerative disorders.
Applications De Recherche Scientifique
Mechanisms of Formation and Biological Impact
8,5'-Cyclo-2'-deoxyadenosine (cdA) and 8,5'-cyclo-2'-deoxyguanosine (cdG) are significant DNA lesions formed by hydroxyl radical attack on nucleosides, leading to intramolecular cyclization. These lesions introduce notable distortion in the DNA helix due to unusual puckering of the sugar moiety. They are repaired via nucleotide excision repair due to the unique covalent bond between the sugar and base moieties within the same nucleoside. These lesions are known to obstruct DNA polymerases, inhibit gene expression, and induce transcriptional mutagenesis. They are linked to disease processes, including carcinogenesis and neuronal death, highlighting their potential role in disease mechanisms (Jaruga & Dizdaroglu, 2008).
Structural Insights and Cyclization Mechanisms
Research on the diastereomeric forms of 5',8-cyclo-2'-deoxyguanosine has shed light on the mechanisms of cyclization and the structural implications of these DNA lesions. The studies involve the synthesis, characterization, and analysis of these lesions under various conditions, providing mechanistic insights into their formation and the preference for certain diastereomeric forms. These findings are crucial for understanding the chemical nature and the biological implications of these lesions in DNA (Chatgilialoglu et al., 2007).
Role in Disease and DNA Repair Mechanisms
8,5'-Cyclo-2'-deoxyguanosine and its diastereomers have been identified as important biomarkers for oxidative stress and DNA damage. Studies have shown that these lesions are implicated in various disease processes, including atherosclerosis and possibly other conditions characterized by oxidative stress. Their measurement in biological samples like urine and their quantification in DNA provide valuable insights into the extent of DNA damage and the body's repair mechanisms. The association of these lesions with nucleotide excision repair pathways underlines their significance in maintaining genomic stability (Jaruga et al., 2012).
Propriétés
Numéro CAS |
104504-22-5 |
|---|---|
Nom du produit |
8,5'-Cyclo-2'-deoxyguanosine |
Formule moléculaire |
C10H11N5O4 |
Poids moléculaire |
265.23 g/mol |
Nom IUPAC |
(1R,11R,12S,13S)-5-amino-11,13-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3(8),4,9-trien-7-one |
InChI |
InChI=1S/C10H11N5O4/c11-10-13-7-4(9(18)14-10)12-8-5(17)6-2(16)1-3(19-6)15(7)8/h2-3,5-6,16-17H,1H2,(H3,11,13,14,18)/t2-,3+,5-,6-/m0/s1 |
Clé InChI |
JYCOZDWXEDYCIX-VPXOEYFHSA-N |
SMILES isomérique |
C1[C@@H]([C@H]2[C@@H](C3=NC4=C(N3[C@@H]1O2)NC(=NC4=O)N)O)O |
SMILES |
C1C(C2C(C3=NC4=C(N3C1O2)N=C(NC4=O)N)O)O |
SMILES canonique |
C1C(C2C(C3=NC4=C(N3C1O2)NC(=NC4=O)N)O)O |
Synonymes |
8,5'-cyclo-2'-deoxyguanosine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



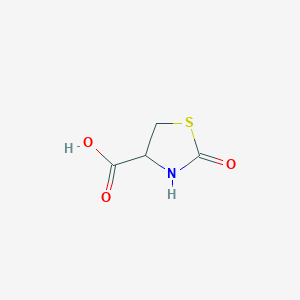
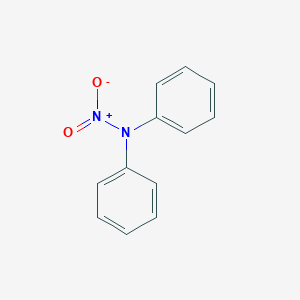
![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)
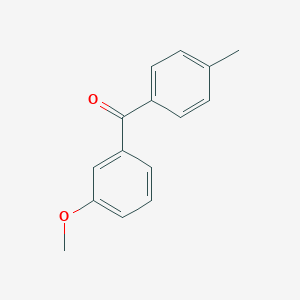
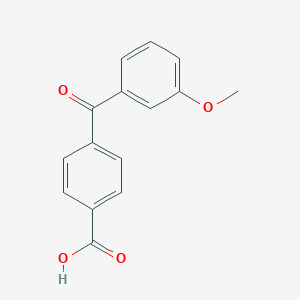
![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)
![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)
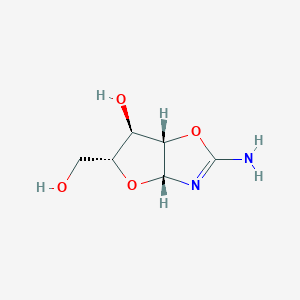
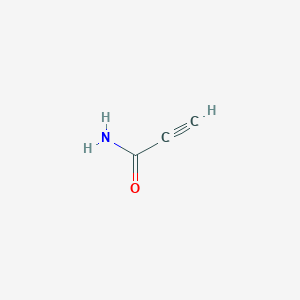
![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)
